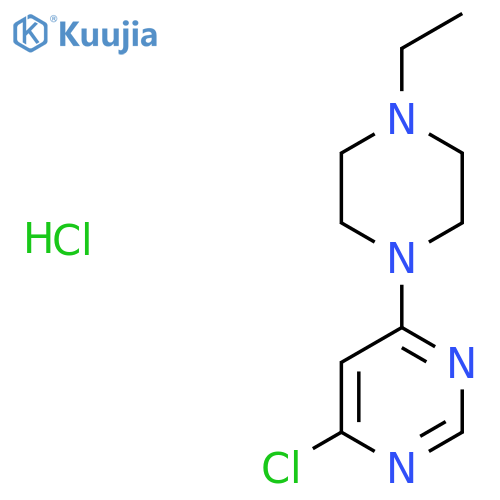Cas no 1707602-58-1 (4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride)

1707602-58-1 structure
商品名:4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride
CAS番号:1707602-58-1
MF:C10H16Cl2N4
メガワット:263.166839599609
CID:4704119
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride
-
- インチ: 1S/C10H15ClN4.ClH/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10;/h7-8H,2-6H2,1H3;1H
- InChIKey: YFHJCKZQCKJXTK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=NC=N1)N1CCN(CC)CC1.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 194
- トポロジー分子極性表面積: 32.299
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C119080-250mg |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride |
1707602-58-1 | 250mg |
$ 255.00 | 2022-06-06 | ||
| TRC | C119080-500mg |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride |
1707602-58-1 | 500mg |
$ 420.00 | 2022-06-06 |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1707602-58-1 (4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride) 関連製品
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量